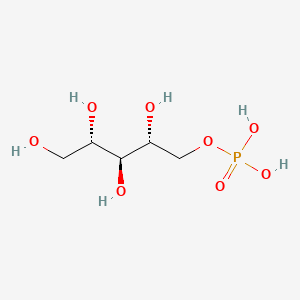![molecular formula C15H15N5O4 B1218254 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid CAS No. 7000-61-5](/img/structure/B1218254.png)
4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid involves multistep chemical reactions, often starting from basic benzoic acid derivatives. For instance, the synthesis of related benzoic acid derivatives has been explored through methods involving cocrystallization, modifications of the amino group, and interactions with different chemical entities under specific conditions to achieve desired polymorphs or molecular complexes (Aakeröy, Desper, & Levin, 2005).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals a significant diversity in conformation, crystalline forms, and intermolecular interactions. For example, the folded structure of a cyclic hexamer of a similar benzoic acid derivative has been observed, highlighting the importance of molecular conformation in dictating the overall structural arrangement within crystals (Azumaya et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid and its derivatives can exhibit complex behavior, including acid-base dissociation and tautomerism. These reactions are influenced by various factors such as solvent composition and pH, highlighting the compound's versatile chemical properties (Baul, Das, Chandra, Mitra, & Pyke, 2009).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline forms and conformational states, can be studied using techniques such as X-ray crystallography. Such analyses reveal detailed insights into the molecular arrangement and interactions within the crystal lattice, providing a basis for understanding the compound's physical characteristics and behavior (Kosma, Selzer, & Mereiter, 2012).
Chemical Properties Analysis
Investigations into the chemical properties of 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid derivatives have highlighted their potential in forming coordination polymers with interesting structural motifs and functionalities. These studies provide insights into the compound's reactivity, binding capabilities, and potential applications in material science and chemistry (He et al., 2020).
Applications De Recherche Scientifique
Antituberculosis Activity of Organotin Complexes
Organotin complexes, including those derived from benzoic acid derivatives, have shown significant antituberculosis activity. These complexes exhibit a wide range of structural diversity, and their antituberculosis efficacy is influenced by the nature of the ligand environment and the structure of the compound. The study highlights that triorganotin(IV) complexes have superior activity compared to diorganotin(IV) complexes, suggesting the potential of organotin-benzoic acid derivatives in tuberculosis treatment (Iqbal, Ali, & Shahzadi, 2015).
Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging ligands, including those related to benzoxazole and benzothiazole derivatives, has made significant progress. These ligands are used to measure amyloid in vivo in the brains of Alzheimer's disease patients. The development of these imaging agents is crucial for understanding the pathophysiological mechanisms of Alzheimer's disease and could lead to early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).
Benzoic Acid and Gut Function Regulation
Benzoic acid, commonly used as a preservative, has been studied for its potential to improve gut functions. Research indicates that benzoic acid can regulate digestion, absorption, barrier functions, enzyme activity, redox status, immunity, and microbiota in the gut, highlighting its potential beyond preservative uses (Mao, Yang, Chen, Yu, & He, 2019).
Analysis of 2,4-D Herbicide Toxicity
A review on 2,4-dichlorophenoxyacetic acid (2,4-D) toxicity and mutagenicity includes quantitative visualization and summarization of information about the development of this field. The review suggests future research directions, including molecular biology and gene expression studies, which could be relevant to understanding the toxicity and mutagenicity of related compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-19-12-11(13(21)20(2)15(19)24)17-10(18-12)7-16-9-5-3-8(4-6-9)14(22)23/h3-6,16H,7H2,1-2H3,(H,17,18)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUXQWIKSOSSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CNC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292327 | |
| Record name | MLS000737094 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)methyl]amino}benzoic acid | |
CAS RN |
7000-61-5 | |
| Record name | MLS000737094 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000737094 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![22-(Cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1218195.png)
